1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride
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Overview
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. This compound has been studied for its ability to inhibit various protein kinases, making it a promising candidate for therapeutic applications.
Preparation Methods
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride involves several steps. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit protein kinases involved in cell proliferation and survival
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride involves the inhibition of specific protein kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation and induce cell death in cancer cells .
Molecular docking studies have shown that the compound binds to the active site of the target kinases, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways essential for cancer cell survival .
Comparison with Similar Compounds
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride is unique compared to other pyrazolo[3,4-d]pyrimidine derivatives due to its specific substitution pattern and the presence of the piperazine moiety. Similar compounds include:
1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the piperazine group and may have different biological activities.
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine: Contains a morpholine group instead of piperazine, which can alter its interaction with biological targets
The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6.2ClH/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16;;/h6-7,11H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXLYUSIDAFPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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